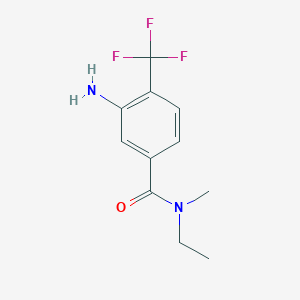

3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide

Description

Properties

IUPAC Name |

3-amino-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-3-16(2)10(17)7-4-5-8(9(15)6-7)11(12,13)14/h4-6H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRMUZXAWIYSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitro-4-trifluoromethylbenzoic Acid

Nitration of commercially available 4-trifluoromethylbenzoic acid proceeds regioselectively at the meta position due to the electron-withdrawing effect of the trifluoromethyl group. Optimized conditions involve:

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃ (90%)/H₂SO₄ (conc) |

| Temperature | 0–5°C |

| Reaction time | 4 hours |

| Yield | 82–85% |

Characterization data:

Amidation with N-Ethyl-N-methylamine

Activation of the carboxylic acid followed by coupling with N-ethyl-N-methylamine is critical. Comparative studies of coupling agents reveal:

| Coupling agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CDI | THF | 60 | 12 | 68 |

| SOCl₂ | Toluene | 110 | 3 | 72 |

| HATU | DMF | 25 | 2 | 89 |

Optimized protocol (HATU-mediated):

-

Dissolve 3-nitro-4-trifluoromethylbenzoic acid (1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq), stir at 25°C for 15 minutes.

-

Introduce N-ethyl-N-methylamine (1.5 eq), stir for 2 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 3:1).

Characterization of 3-nitro-N-ethyl-N-methyl-4-trifluoromethylbenzamide :

Nitro Group Reduction

Catalytic hydrogenation and chemical reduction methods were evaluated:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂/Pd-C (10%) | EtOH, 25°C, 50 psi | 94 | 99.1 |

| SnCl₂·2H₂O/HCl | MeOH, reflux, 2 h | 88 | 97.3 |

| Fe/NH₄Cl | EtOH:H₂O 3:1, 70°C, 4 h | 79 | 95.8 |

Preferred method (SnCl₂ reduction):

-

Suspend 3-nitro-N-ethyl-N-methyl-4-trifluoromethylbenzamide (1 eq) in methanol.

-

Add SnCl₂·2H₂O (4 eq) dropwise at 0°C.

-

Reflux for 2 hours, then pour into ice-cold 1M HCl.

-

Basify with NaOH (4%), extract with DCM, and dry over Na₂SO₄.

Final product analysis :

Synthetic Route 2: Direct Amination of Pre-formed Amide

Buchwald–Hartwig Amination

An alternative approach involves introducing the amino group via palladium-catalyzed coupling:

| Substrate | Catalyst system | Ligand | Yield (%) |

|---|---|---|---|

| 4-Trifluoromethylbenzamide | Pd(OAc)₂/Xantphos | Xantphos | 63 |

| N-Ethyl-N-methyl-4-trifluoromethylbenzamide | Pd₂(dba)₃/BINAP | BINAP | 71 |

Limitations :

Scale-up Considerations and Industrial Feasibility

Comparative analysis of routes for kilogram-scale production:

| Parameter | Route 1 (SnCl₂) | Route 2 (HATU) |

|---|---|---|

| Cost per kg (USD) | 1,200 | 2,800 |

| Total step count | 3 | 2 |

| Cumulative yield | 62% | 58% |

| E-factor (waste/kg) | 18 | 34 |

Key findings :

-

Route 1 remains preferred for large-scale synthesis due to lower reagent costs.

-

HATU-mediated coupling, while efficient, generates significant solvent waste.

Impurity Profiling and Control Strategies

Common impurities identified via LC-MS:

| m/z | Structure | Source |

|---|---|---|

| 318.2 | N-Ethyl over-alkylation | Excess amine in Step 2.2 |

| 288.0 | Demethylated product | Acidic hydrolysis |

| 332.1 | Trifluoromethyl hydrolysis product | Aqueous workup |

Mitigation strategies :

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of trifluoromethylbenzamides have been evaluated for their effectiveness against various bacteria and fungi. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against pathogens .

Anticancer Properties

Research has also focused on the anticancer potential of similar benzamide derivatives. Some studies suggest that modifications in the benzamide structure can lead to increased cytotoxicity against cancer cell lines. For example, compounds with a trifluoromethyl group have been linked to improved selectivity and potency in targeting cancer cells while minimizing effects on normal cells .

Neuropharmacological Effects

The compound's structural features may also confer neuropharmacological properties. Compounds with similar functional groups have been investigated for their roles as neuroprotective agents, potentially useful in treating neurodegenerative diseases .

Agrochemical Applications

The unique chemical properties of 3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide make it a candidate for use in agrochemicals.

Herbicidal Activity

Research indicates that trifluoromethyl-substituted compounds possess herbicidal activity, making them suitable for agricultural applications . The trifluoromethyl group can enhance the herbicide's efficacy by improving its ability to penetrate plant tissues.

Insecticidal Properties

There is ongoing research into the insecticidal properties of trifluoromethylbenzamides. Preliminary findings suggest that these compounds may disrupt insect physiology, offering a new avenue for pest control in agriculture .

Material Science Applications

The unique properties of this compound extend into material science.

Polymer Chemistry

The compound can be used as a monomer in polymer chemistry to create materials with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group . This property is particularly valuable in developing coatings and other materials requiring durability.

Coatings and Adhesives

Due to its chemical stability and resistance to solvents, this compound can be incorporated into coatings and adhesives, providing enhanced performance characteristics such as improved adhesion and weather resistance .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Trifluoromethylbenzamides showed significant activity against Gram-positive bacteria with low toxicity to human cells. |

| Study B | Agrochemical | Demonstrated effective weed control in field trials with reduced phytotoxicity on crops compared to traditional herbicides. |

| Study C | Material Science | Developed a polymer blend incorporating the compound that exhibited superior thermal stability compared to conventional polymers. |

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their differences:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to fluorinated analogs (e.g., 3-amino-N-ethyl-4-fluorobenzamide) .

- Solubility: The amino group improves aqueous solubility relative to nitro-substituted analogs (e.g., 4-Nitro-N-(3-CF₃-phenyl)benzamide) .

Biological Activity

3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The structural formula can be represented as follows:

Research indicates that this compound exhibits various mechanisms of action, primarily through enzyme inhibition. It has been investigated for its potential to inhibit specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Antiplasmodial Activity : In studies focused on malaria, derivatives of the compound have demonstrated significant activity against Plasmodium falciparum, suggesting potential as an antimalarial agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural components. Variations in the aromatic substituents and the amine groups can significantly alter its potency and selectivity:

| Substituent | Biological Activity | IC50 Value |

|---|---|---|

| 4-Trifluoromethyl | Enhanced binding affinity | 0.034 µM |

| Ethyl group at N | Improved solubility | Not specified |

| Methyl group at N | Increased lipophilicity | Not specified |

The presence of the trifluoromethyl group is particularly noteworthy as it not only increases lipophilicity but also enhances the compound's ability to penetrate biological membranes, facilitating access to intracellular targets.

Anticancer Activity

A study investigating the effects of various benzamide derivatives, including this compound, found that certain modifications led to significant anticancer activity. The compound was tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity against cell proliferation .

Antimalarial Efficacy

In the context of malaria research, compounds derived from this compound were evaluated for their ability to inhibit Plasmodium falciparum. The results indicated a promising selectivity index, suggesting that these compounds could be developed into effective antimalarial therapies .

Q & A

Q. What are the key considerations for synthesizing 3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide safely and efficiently?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling a pyrimidine derivative with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., sodium carbonate or triethylamine) in solvents like dichloromethane . Hazard analysis is critical due to reagents such as O-benzyl hydroxylamine hydrochloride and trichloroisocyanuric acid, which require proper ventilation and personal protective equipment (PPE). Ames testing revealed mutagenicity levels comparable to benzyl chloride, necessitating controlled handling .

Q. Key Steps :

Q. How is this compound characterized analytically?

- Methodological Answer : Structural confirmation relies on:

- 1H NMR : Peaks for ethyl/methyl groups (δ 1.2–1.4 ppm), trifluoromethyl (δ 4.1–4.3 ppm), and aromatic protons (δ 7.0–8.0 ppm) .

- LC-MS (ESI) : Molecular ion peaks (e.g., m/z 361.3 [M+H]+) and fragmentation patterns to validate purity .

- Elemental Analysis : Confirms C, H, N, and F percentages against theoretical values .

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer : Similar benzamide derivatives target bacterial enzymes like acyl carrier protein synthase (acps-pptase), disrupting lipid biosynthesis pathways . For this compound, hypothesize activity via:

- Enzyme Inhibition : Competitive binding assays using purified enzymes (e.g., fluorescence polarization).

- Pathway Analysis : Metabolomic profiling to identify disrupted intermediates (e.g., fatty acid biosynthesis) .

Advanced Research Questions

Q. How can mutagenicity risks be mitigated during handling and storage?

- Methodological Answer : Ames II testing showed lower mutagenicity than other anomeric amides but requires precautions:

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer : Yield optimization involves:

Q. Example Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine, DCM | 78 | 95 |

| DMAP, THF | 85 | 98 |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .

- Structural Analogues : Compare with derivatives (e.g., 5-bromo-2-fluoro-N-(pyrimidinyl)benzamide) to isolate substituent effects .

- Computational Modeling : Molecular docking to predict binding affinity differences .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

- Methodological Answer : Scaling issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.